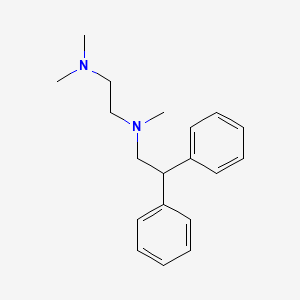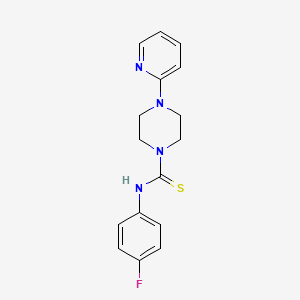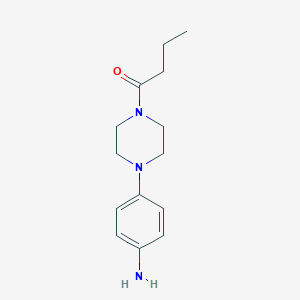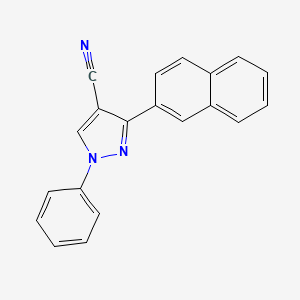
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly known as 'Daidzein,' is a natural isoflavone that is found in soybeans and other legumes. It has been extensively studied for its potential therapeutic benefits.
Wirkmechanismus
Daidzein exerts its effects through several mechanisms, including the modulation of estrogen receptors, inhibition of tyrosine kinase activity, and activation of AMP-activated protein kinase. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Daidzein has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, improve endothelial function, and increase bone density. It has also been shown to improve lipid metabolism, reduce blood pressure, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Daidzein has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential for degradation over time.
Zukünftige Richtungen
There are several future directions for research on daidzein. These include exploring its potential as a therapeutic agent for cancer, cardiovascular disease, and osteoporosis. Further research is also needed to understand its mechanisms of action and potential side effects. Additionally, there is a need for research on the optimal dosing and delivery methods for daidzein.
Conclusion:
In conclusion, daidzein is a natural isoflavone that has been extensively studied for its potential therapeutic benefits. It can be synthesized through several methods and exerts its effects through several mechanisms. Daidzein has several advantages for lab experiments but also has some limitations. Future research is needed to explore its potential as a therapeutic agent and understand its mechanisms of action and potential side effects.
Synthesemethoden
Daidzein can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of resorcinol with 4-hydroxyphenylacetic acid, followed by cyclization and reduction. Microbial fermentation involves the use of microorganisms such as Aspergillus oryzae to convert daidzin, a glycoside form of daidzein, into daidzein. Plant extraction involves the isolation of daidzein from soybeans or other legumes.
Wissenschaftliche Forschungsanwendungen
Daidzein has been extensively studied for its potential therapeutic benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential to improve cardiovascular health, bone health, and menopausal symptoms.
Eigenschaften
IUPAC Name |
4-ethyl-8-methyl-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-17(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTGFLAOFFMPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)



![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)





![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)
